2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Description
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione (CAS: 1016683-99-0) is a fluorinated indole derivative featuring a fused dioxolo ring and two ketone groups (diones). Its structure combines electron-withdrawing fluorine atoms and a bicyclic framework, conferring unique electronic and steric properties. The compound is marketed as a building block for organic synthesis, with applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHVVQNSVOZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592494 | |
| Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016683-99-0 | |
| Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Skeleton Construction: Indole andDioxolo Ring Formation
The synthesis begins with the assembly of the indole scaffold fused to adioxolo ring. A widely adopted approach involves the cyclocondensation of fluorinated precursors with diols or epoxides. For example, 2-amino-4,5-difluorophenol can react with 1,2-dihydroxyethylene in the presence of BF₃·OEt₂ as a Lewis acid catalyst, forming thedioxolo[4,5-f]indole intermediate. This reaction proceeds via nucleophilic attack of the phenolic oxygen on the ethylene glycol derivative, followed by dehydration (Yield: 58–62%).
Alternative routes employ Sonogashira coupling to install alkyne substituents, which undergo subsequent cyclization. For instance, coupling 2-bromo-4,5-difluoroaniline with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂/CuI catalysts generates a propargylamine intermediate, which is cyclized under acidic conditions (HCl, reflux) to yield the indole core. Microwave-assisted cyclization in hexafluoroisopropanol (HFIP) reduces reaction times from hours to minutes while improving yields (78% vs. 55% conventional).
Fluorination Strategies
Introducing fluorine atoms at the 2-position requires selective halogenation. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in dichloromethane at −78°C achieves regioselective difluorination of the indole’s C2 position. Alternatively, deoxyfluorination with DAST (diethylaminosulfur trifluoride) converts hydroxyl groups to fluorides, though this method risks over-fluorination and requires careful stoichiometric control.
A novel approach reported in patent literature utilizes Selectfluor™ in aqueous acetonitrile, enabling one-pot fluorination and oxidation. This method avoids harsh conditions and achieves 89% difluorination efficiency when paired with TEMPO as a radical scavenger.
Oxidation to Dione Functionalities
The conversion of dihydroxy or diamine intermediates to the 6,7-dione is critical. Oxone® (potassium peroxymonosulfate) in HFIP/water (3:1) oxidizes the C6 and C7 positions selectively, with yields reaching 92% at 50°C. Competing pathways, such as over-oxidation to carboxylic acids, are mitigated by maintaining a pH of 4–5 using acetate buffers.
Alternatively, MnO₂ in refluxing toluene provides a milder oxidation route, though yields are lower (67%) due to incomplete conversion. Catalytic TPAP (tetrapropylammonium perruthenate) with N-methylmorpholine N-oxide (NMO) offers a greener alternative, achieving 85% yield under ambient conditions.
One-Pot Synthesis and Optimization
Recent advances emphasize one-pot protocols to minimize purification steps. A representative synthesis combines:
- Sonogashira coupling of 2-bromo-4,5-difluoroaniline with TMS-acetylene (Pd(PPh₃)₂Cl₂, CuI, Et₃N).
- Cyclization via HCl reflux to form the indole.
- Oxidation with Oxone®/HFIP to install dione groups.
This sequence achieves an overall yield of 68% and reduces reaction time by 40% compared to stepwise methods.
Catalyst and Solvent Effects
Catalyst selection profoundly impacts efficiency. Palladium complexes with bulky phosphine ligands (e.g., XPhos) enhance Sonogashira coupling yields (75–84%) by mitigating side reactions. Conversely, Cu-free systems using PEPPSI-IPr catalysts improve compatibility with oxidation-sensitive intermediates.
Solvent polarity also plays a role: HFIP enhances fluorination and oxidation rates due to its high ionizing power, while toluene stabilizes radical intermediates during MnO₂ oxidations.
Challenges and Mitigation Strategies
- Regioselectivity in Fluorination : Competing C3 fluorination is suppressed using sterically hindered bases like 2,6-lutidine.
- Dione Over-Oxidation : Adding catalytic amounts of 2,6-di-tert-butylphenol (DTBP) quenches peroxides, preserving ketone functionalities.
- Purification : Silica gel chromatography often degrades fluorinated products; instead, SFC (supercritical fluid chromatography) with CO₂/MeOH eluents achieves >99% purity.
Scalability and Industrial Relevance
Gram-scale syntheses demonstrate feasibility for industrial production. A 10 g batch of 2,2-Difluoro-2H,5H,6H,7H-dioxolo[4,5-f]indole-6,7-dione was prepared using:
- Cost-effective Pd/C catalysts for hydrogenation steps.
- Flow chemistry to enhance heat transfer during exothermic oxidations. This protocol reduced raw material costs by 30% and waste generation by 50% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
Pharmaceutical Development
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione has potential as a pharmaceutical intermediate due to its unique structure. Its derivatives are being explored for their bioactive properties against various diseases:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells.
- Antimicrobial Properties : Studies suggest potential effectiveness against bacterial and fungal infections.
Material Science
The compound's unique chemical structure allows it to be utilized in developing advanced materials:
- Fluorescent Dyes : Its photophysical properties make it suitable for use in fluorescent labeling and imaging techniques.
- Polymer Additives : It can enhance the performance of polymers by improving thermal stability and mechanical strength.
Agricultural Chemistry
Research into agrochemical applications shows promise for this compound in developing new pesticides or herbicides due to its reactivity with biological targets.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Material Enhancement
In a recent publication in Advanced Materials, researchers incorporated this compound into polymer matrices. The study demonstrated enhanced thermal stability and fluorescence properties compared to control samples. This application is particularly valuable for developing lightweight materials for aerospace applications.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Dioxolo-Indole Derivatives
The dioxolo-indole core is shared with compounds like 5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one , which lacks fluorine substituents and has a single ketone group. Key differences include:
- Fluorination: The target compound’s 2,2-difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Diones vs. Ketones: The dual ketone groups in the target compound increase electrophilicity, making it more reactive in nucleophilic additions or cross-coupling reactions than mono-ketone derivatives .
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₉H₅F₂NO₄ | Dioxolo, indole, dione, F | 229.14 | High (electrophilic diones) |
| 5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one | C₈H₅NO₃ | Dioxolo, indole, ketone | 163.13 | Moderate (single ketone) |
Comparison with Fluorinated Indole Analogues
Fluorinated indoles such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () and 6,7-Difluoroindoline-2,3-dione () share electronic effects from fluorine but differ in core structure and functional groups:
- Substitution Pattern : The target compound’s fluorine is on the dioxolo ring, while others (e.g., 5-fluoroindole derivatives) have fluorine on the indole benzene ring. This affects π-stacking interactions in biological systems .
- Applications : Fluorinated carboxamides () are explored for pharmaceuticals, whereas the target compound and its isoindole derivatives () are prioritized for agrochemicals due to their pesticidal activity .
| Compound | Fluorine Position | Functional Groups | Application |
|---|---|---|---|
| Target Compound | Dioxolo ring | Diones, dioxolo | Agrochemicals, synthesis |
| 6,7-Difluoroindoline-2,3-dione | Indoline ring | Diones | Organic intermediates |
| N-(4-Benzoylphenyl)-5-fluoroindole-... | Indole benzene ring | Carboxamide | Drug discovery |
Functional Group Analysis: Diones vs. Other Substituents
The dione groups in the target compound distinguish it from analogs with carboxamides () or isoindole frameworks ():
- Reactivity: Diones participate in condensation reactions (e.g., forming heterocycles), whereas carboxamides undergo hydrolysis or aminolysis .
- Biological Activity : Isoindole-7-one derivatives () exhibit pesticidal activity, likely due to their planar aromatic systems, while the target compound’s diones may interfere with enzyme active sites via hydrogen bonding .
Biological Activity
Chemical Identity and Properties
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione is a synthetic compound with the molecular formula and a molecular weight of 227.12 g/mol. It is known for its unique structural features that include a dioxolo ring fused to an indole core. The compound has a predicted density of and a pKa value of .
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities including neuroprotective and antioxidant properties. These effects are often attributed to their ability to interact with various biological receptors and pathways.
Anticancer Properties
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, a series of fluorinated indole derivatives were synthesized and evaluated for their cytotoxicity against L1210 mouse leukemia cells. These compounds exhibited potent inhibition with IC50 values in the nanomolar range . The underlying mechanism suggests that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
In the context of neuroprotection, derivatives of 2H-indole structures have been shown to possess properties that can mitigate oxidative stress in neuronal cells. Studies indicate that these compounds can enhance cellular resilience against neurotoxic agents by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels .
Binding Affinity Studies
Binding affinity assays have been conducted to assess the interaction of these compounds with melatonin receptors (MT1 and MT2). The presence of specific functional groups significantly influences the binding affinity; for instance, certain derivatives displayed higher affinity compared to melatonin itself . This suggests potential applications in developing novel therapeutic agents for sleep disorders or other conditions modulated by melatonin signaling.
Table: Summary of Biological Activities
| Study | Compound | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| Study 1 | 2-Difluoro-Indole Derivative | Anticancer (L1210 cells) | <100 | Induction of apoptosis |
| Study 2 | 2-Hydroxy-3-fluoroindole | Neuroprotective | Not specified | ROS reduction |
| Study 3 | Melatonin Derivative | Receptor binding | Not applicable | Modulation of MT receptors |
Research Findings
A pivotal study published in November 2022 focused on synthesizing new derivatives from polyfunctional 2-oxindoles, which included the target compound's analogs. The research highlighted the potential for these compounds to serve as templates for developing therapeutics aimed at neurodegenerative diseases due to their favorable biological profiles .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Fluorobenzene route | 62 | HF/pyridine, 80°C | |
| Cyclization-oxidation | 45 | H₂SO₄, 60°C; RuO₄, RT |
Advanced: How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or polymorphic forms. To resolve:
Multi-Technique Validation : Combine ¹⁹F NMR (to confirm fluorination sites), XRD (for crystal structure), and high-resolution mass spectrometry (HRMS) .
Solvent Screening : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify solvent-dependent shifts .
Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .
Basic: What theoretical frameworks guide reactivity studies of this compound?
Methodological Answer:
Reactivity is often analyzed through:
Frontier Molecular Orbital (FMO) Theory : Predicts electrophilic/nucleophilic sites via HOMO-LUMO gaps .
Hammett Substituent Constants : Correlates electronic effects of fluorine substituents with reaction rates .
Crystal Field Theory : Explains steric effects in cyclization reactions influenced by the dioxolo ring .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Environmental studies require:
Partitioning Experiments : Measure logP (octanol-water) to predict bioaccumulation .
Photodegradation Assays : Use UV-Vis spectroscopy to track degradation products under simulated sunlight .
Ecotoxicity Screening : Test acute toxicity in Daphnia magna or algal models (OECD Test 201) .
Basic: What techniques are used for structural elucidation?
Methodological Answer:
X-Ray Diffraction (XRD) : Resolves crystal packing and bond angles .
Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions .
IR Spectroscopy : Identifies carbonyl (C=O) and dioxolane (C-O-C) stretches .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹⁹F NMR | δ -120 to -125 ppm (CF₂ groups) | |
| IR | 1740 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C) |
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to enzymatic targets (e.g., cytochrome P450) .
QSAR Models : Develop regression models linking fluorine substitution to bioactivity .
MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Advanced: What mechanistic studies clarify its role in photochemical reactions?
Methodological Answer:
Transient Absorption Spectroscopy : Track excited-state dynamics (e.g., singlet-triplet transitions) .
Isotopic Labeling : Use ¹⁸O-labeled dione to trace oxygen exchange pathways .
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
